2-(3-Ethynylphenyl)-5-[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethynylphenyl)-5-[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features multiple aromatic rings and ethynyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethynylphenyl)-5-[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-ethynylphenyl derivatives and isoindole-1,3-dione derivatives. These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling methods like the Sonogashira coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethynylphenyl)-5-[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-ethynylphenyl)-5-[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Ethynylphenyl)-4-phenyl-1H,2H,3H-benzo[f]isoindole-1,3-dione
- 2-(3-Ethynylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
2-(3-Ethynylphenyl)-5-[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione stands out due to its complex structure, which includes multiple aromatic rings and ethynyl groups
Properties
IUPAC Name |
2-(3-ethynylphenyl)-5-[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H20N2O6/c1-3-23-7-5-9-25(19-23)39-35(41)31-17-15-29(21-33(31)37(39)43)45-27-11-13-28(14-12-27)46-30-16-18-32-34(22-30)38(44)40(36(32)42)26-10-6-8-24(4-2)20-26/h1-2,5-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCECNNHAZLZLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC(=C7)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.